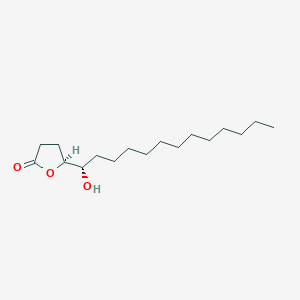
(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one is a chiral compound that belongs to the class of dihydrofurans. These compounds are known for their unique structural features and potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of a hydroxytridecyl side chain and a dihydrofuran ring makes this compound particularly interesting for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the asymmetric organocatalytic domino Michael-SN2 reaction. This reaction uses a bifunctional quinine/squaramide organocatalyst to achieve high enantioselectivity and diastereoselectivity . The reaction conditions are optimized to occur at room temperature, significantly reducing the reaction time compared to traditional methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the development of greener and more sustainable methods, such as using recyclable catalysts and environmentally benign solvents, is a focus in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols .
Scientific Research Applications
(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group and dihydrofuran ring play crucial roles in its reactivity and binding affinity. The compound can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrofuran: A simpler analog without the hydroxytridecyl side chain.
Spiro[2,3-dihydrofuran-3,3′-oxindole] derivatives: Compounds with a spirocyclic structure that exhibit different reactivity and applications.
Uniqueness
(S)-5-((S)-1-Hydroxytridecyl)dihydrofuran-2(3H)-one is unique due to its specific stereochemistry and functional groups.
Properties
Molecular Formula |
C17H32O3 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(5S)-5-[(1S)-1-hydroxytridecyl]oxolan-2-one |
InChI |
InChI=1S/C17H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)16-13-14-17(19)20-16/h15-16,18H,2-14H2,1H3/t15-,16-/m0/s1 |
InChI Key |
VFLQJBVJJLGBKM-HOTGVXAUSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@@H]([C@@H]1CCC(=O)O1)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(=O)O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















